Chloroacetyl isocyanate
Overview
Description
Chloroacetyl isocyanate is an organic compound with the molecular formula C₃H₂ClNO₂. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its utility in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
Chloroacetyl isocyanate (CAI), also known as 2-Chloroacetyl isocyanate, is a potent molecule with antitumor activity . The primary targets of CAI are cancer cells and normal fibroblasts . These cells play a crucial role in the growth and development of tumors.
Mode of Action
It is known that cai interacts with its targets (cancer cells and normal fibroblasts) in a way that inhibits the growth of tumors . This interaction and the resulting changes at the molecular level are what give CAI its antitumor activity.
Biochemical Pathways
Given its antitumor activity, it is likely that cai affects pathways related to cell growth and proliferation . The downstream effects of these changes could include the inhibition of tumor growth and the induction of cell death in cancer cells.
Result of Action
The result of CAI’s action is the inhibition of tumor growth . This is achieved through its cytotoxic effects on both cancer cells and normal fibroblasts . The molecular and cellular effects of CAI’s action are likely to include changes in cell growth and proliferation, and possibly the induction of cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
Chloroacetyl isocyanate plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, such as lysine and cysteine residues. These interactions can lead to the formation of stable covalent bonds, altering the structure and function of the proteins. Additionally, this compound can react with water to form chloroacetic acid and carbon dioxide, which can further participate in biochemical pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes critical for cellular metabolism and signaling pathways. For instance, the modification of key enzymes involved in glycolysis or the citric acid cycle can disrupt cellular energy production. Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to inhibit or activate enzymes by modifying their active sites. For example, the modification of serine residues in serine proteases can lead to enzyme inhibition. Additionally, this compound can induce changes in gene expression by modifying transcription factors, which can alter the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture, forming chloroacetic acid and carbon dioxide. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered gene expression. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage level leads to a sudden increase in adverse effects. These toxic effects are primarily due to the compound’s reactivity with essential biomolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to chloroacetic acid, which can enter the citric acid cycle and be further metabolized to carbon dioxide and water. The compound can also interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the inhibition of key enzymes in glycolysis or the citric acid cycle can lead to altered energy production and metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s reactivity allows it to form covalent bonds with cellular components, affecting its distribution and activity. For example, this compound can accumulate in specific cellular compartments, leading to localized effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by its reactivity and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy production. These localized effects can significantly impact cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetyl isocyanate can be synthesized through the reaction of chloroacetamide with oxalyl chloride. The process involves chilling the mixture in an ice bath, followed by the addition of oxalyl chloride. The mixture is then heated to reflux and distilled to obtain this compound as a colorless oil .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method uses phosgene to react with amines, producing isocyanates and hydrogen chloride as by-products. Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions: Chloroacetyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles like amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates.
Addition Reactions: Can add to alkenes to form isocyanates.
Hydrolysis: Reacts with water to form chloroacetamide and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts to form ureas.
Alcohols: Forms carbamates.
Water: Hydrolyzes to form chloroacetamide.
Major Products:
Ureas: From reaction with amines.
Carbamates: From reaction with alcohols.
Chloroacetamide: From hydrolysis.
Scientific Research Applications
Chloroacetyl isocyanate is used in the synthesis of various organic compounds. It has applications in:
Chemistry: Used as a building block in organic synthesis.
Biology: Utilized in the synthesis of bioactive molecules.
Medicine: Involved in the production of pharmaceuticals.
Industry: Used in the manufacture of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Trichloroacetyl isocyanate
- 2-Bromoethyl isocyanate
- Allyl isocyanate
- Ethyl isocyanatoacetate
- 3-Chloropropyl isocyanate
Uniqueness: this compound is unique due to its specific reactivity profile and the presence of both chloro and isocyanate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-chloroacetyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVMEFHWBOWMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196248 | |
Record name | Chloroacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-30-7 | |
Record name | Chloroacetyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroacetyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroacetyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROACETYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WF2AMH7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of chloroacetyl isocyanate in materials science?
A1: this compound is a versatile reagent employed in post-synthetic modification (PSM) of metal-organic frameworks (MOFs) . Its reactivity allows for the introduction of functional groups, enabling the fine-tuning of MOF properties for specific applications. For instance, researchers have demonstrated the possibility of creating core-shell MOF structures by exploiting the reactivity differences between this compound and 4-bromophenyl isocyanate in a one-pot PSM reaction .
Q2: How does the reactivity of this compound compare to other isocyanates in PSM reactions?
A2: this compound exhibits a reactivity profile that positions it between highly reactive isocyanates like trifluoroacetyl isocyanate and less reactive ones like 4-bromophenyl isocyanate . This intermediate reactivity is advantageous as it allows for controlled functionalization of MOFs, enabling the creation of complex architectures like Matryoshka structures with multiple functionalities .
Q3: Beyond MOFs, what other applications utilize this compound's reactivity?
A3: this compound serves as a key building block in synthesizing polyethylene glycol (PEG) derivatives for drug delivery . The reactive chlorine atom within this compound enables conjugation with therapeutic agents like 5-fluorouracil, forming prodrugs with enhanced water solubility and sustained release properties .
Q4: Are there specific structural features of this compound that make it suitable for prodrug development?
A4: The α-chlorine atom in this compound plays a crucial role in its reactivity, allowing it to react with nucleophilic groups present in drugs or drug carriers . This enables the formation of covalent bonds, linking the drug to the carrier molecule, which is essential for creating prodrugs.
Q5: Has this compound been used in synthesizing other biologically relevant molecules?
A5: Yes, this compound has found applications in synthesizing tetracycline ring A analogs, compounds with potential therapeutic significance . Its reaction with specific cyclohexanone derivatives can lead to the formation of 4(5H)-oxazolone derivatives, showcasing its versatility in accessing diverse chemical structures .
Q6: Have any computational studies been conducted on this compound?
A6: Yes, conformational analysis and vibrational spectra of this compound have been studied using computational chemistry methods . These studies provide insights into the molecule's structural flexibility and vibrational modes, contributing to a deeper understanding of its reactivity and interactions.
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